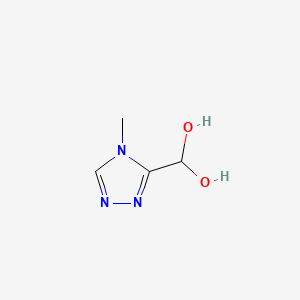![molecular formula C27H36N2O6S B574883 (S)-2,3-DIMETHOXY-5-[3-[[(4-METHYLPHENYL)-SULFONYL]OXY]-PROPYL]-N-[[1-(2-PROPENYL)-2-PYRROLIDINYL]METHYL]-BENZAMIDE CAS No. 166173-74-6](/img/structure/B574883.png)
(S)-2,3-DIMETHOXY-5-[3-[[(4-METHYLPHENYL)-SULFONYL]OXY]-PROPYL]-N-[[1-(2-PROPENYL)-2-PYRROLIDINYL]METHYL]-BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,3-DIMETHOXY-5-[3-[[(4-METHYLPHENYL)-SULFONYL]OXY]-PROPYL]-N-[[1-(2-PROPENYL)-2-PYRROLIDINYL]METHYL]-BENZAMIDE is a chemical compound that belongs to the class of tosylated derivatives It is characterized by the presence of a toluenesulfonyl group attached to the core structure of fallypride, a well-known dopamine D2/D3 receptor antagonist
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tosylfallypride typically involves the tosylation of fallypride. The process begins with the preparation of fallypride, which is then reacted with tosyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the tosylated product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain pure tosylfallypride.
Industrial Production Methods
Industrial production of tosylfallypride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the tosylation process, and advanced purification techniques are employed to obtain high-purity tosylfallypride suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2,3-DIMETHOXY-5-[3-[[(4-METHYLPHENYL)-SULFONYL]OXY]-PROPYL]-N-[[1-(2-PROPENYL)-2-PYRROLIDINYL]METHYL]-BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of tosylfallypride can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Tosyl chloride in the presence of pyridine, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of oxidized derivatives of tosylfallypride.
Reduction: Formation of reduced derivatives with the tosyl group intact.
Substitution: Formation of substituted derivatives where the tosyl group is replaced by other functional groups.
Scientific Research Applications
(S)-2,3-DIMETHOXY-5-[3-[[(4-METHYLPHENYL)-SULFONYL]OXY]-PROPYL]-N-[[1-(2-PROPENYL)-2-PYRROLIDINYL]METHYL]-BENZAMIDE has a wide range of applications in scientific research, including:
Biology: Employed in studies involving dopamine receptors due to its structural similarity to fallypride.
Medicine: Investigated for its potential therapeutic applications in neurological disorders.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mechanism of Action
(S)-2,3-DIMETHOXY-5-[3-[[(4-METHYLPHENYL)-SULFONYL]OXY]-PROPYL]-N-[[1-(2-PROPENYL)-2-PYRROLIDINYL]METHYL]-BENZAMIDE exerts its effects primarily through its interaction with dopamine D2/D3 receptors. The tosyl group enhances the binding affinity of the compound to these receptors, leading to potent antagonistic effects. The molecular targets include the dopamine receptors, and the pathways involved are related to the modulation of dopaminergic signaling.
Comparison with Similar Compounds
Similar Compounds
Fallypride: A dopamine D2/D3 receptor antagonist without the tosyl group.
Tosylchloride: A reagent used for tosylation reactions.
Tosylamide: A compound with a tosyl group attached to an amide.
Uniqueness
(S)-2,3-DIMETHOXY-5-[3-[[(4-METHYLPHENYL)-SULFONYL]OXY]-PROPYL]-N-[[1-(2-PROPENYL)-2-PYRROLIDINYL]METHYL]-BENZAMIDE is unique due to the presence of both the tosyl group and the fallypride core structure. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications that require both tosylation and dopamine receptor antagonism.
Properties
IUPAC Name |
3-[3,4-dimethoxy-5-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methylcarbamoyl]phenyl]propyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O6S/c1-5-14-29-15-6-9-22(29)19-28-27(30)24-17-21(18-25(33-3)26(24)34-4)8-7-16-35-36(31,32)23-12-10-20(2)11-13-23/h5,10-13,17-18,22H,1,6-9,14-16,19H2,2-4H3,(H,28,30)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLAGJJEFUTNKU-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC(=C(C(=C2)OC)OC)C(=O)NCC3CCCN3CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC(=C(C(=C2)OC)OC)C(=O)NC[C@@H]3CCCN3CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Acetamidothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B574805.png)



![tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B574812.png)
![1,6-Diazabicyclo[5.2.0]nonane](/img/structure/B574813.png)



